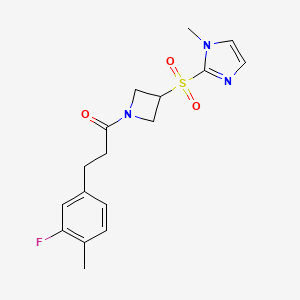
3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20FN3O3S and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one , also known by its CAS number, exhibits significant biological activity that warrants thorough investigation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The molecular formula of the compound is C18H22FN3O2S, with a molecular weight of approximately 357.45 g/mol. The presence of a fluoro group and a sulfonyl moiety suggests potential interactions with biological targets.
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Studies have indicated that it may act as an inhibitor of specific protein kinases and G-protein-coupled receptors (GPCRs), which are crucial in signal transduction pathways involved in inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Protein Kinases: The sulfonyl group may enhance binding affinity to kinase targets, leading to reduced phosphorylation of downstream signaling proteins.
- Modulation of GPCR Activity: The imidazole ring can interact with GPCRs, influencing pathways related to cell proliferation and survival.
Pharmacological Effects
Research has demonstrated that the compound exhibits various pharmacological effects, including:
- Anti-inflammatory Activity: In vitro studies show that it can reduce pro-inflammatory cytokine production in activated immune cells.
- Anticancer Properties: Preliminary studies indicate potential cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Decreased TNF-alpha levels | |
| Anticancer | Cytotoxicity against breast cancer cells | |
| GPCR modulation | Altered signaling pathways in neuronal cells |
Case Study 1: Anti-inflammatory Effects
A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS). This suggests a potent anti-inflammatory effect, making it a candidate for further investigation in chronic inflammatory diseases.
Case Study 2: Anticancer Activity
In a series of experiments involving MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent against breast cancer.
科学研究应用
Antimicrobial Activity
Research indicates that compounds with similar structures to 3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly relevant as imidazole derivatives are known for their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Anticancer Potential
Studies have suggested that compounds containing azetidine and imidazole rings can inhibit tumor growth. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells. Further investigations into this compound could reveal its potential as an anticancer agent .
Drug Design and Development
The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. The fluorine atom can enhance the metabolic stability of the molecule, while the sulfonamide group can improve its interaction with biological targets. Research focusing on structure-activity relationships (SAR) could lead to the development of more potent analogs .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to the target compound. Results showed significant inhibition against MRSA strains, indicating that modifications to the imidazole moiety can enhance antibacterial activity .
Case Study 2: Structure Activity Relationship (SAR)
Research focusing on SAR has demonstrated that variations in the phenyl ring's substituents significantly affect the biological activity of similar compounds. This highlights the importance of optimizing substituents like fluorine and methyl groups to improve efficacy against specific bacterial strains .
属性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-12-3-4-13(9-15(12)18)5-6-16(22)21-10-14(11-21)25(23,24)17-19-7-8-20(17)2/h3-4,7-9,14H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBXXDCFUPUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













